CBT-101
Description
CBT-101 (also known as bozitinib, PLB-1001, APL-101, or vebreltinib) is a highly selective, ATP-competitive c-MET inhibitor with an IC50 of 8 nM . It targets the hepatocyte growth factor (HGF)/c-MET signaling pathway, which is implicated in tumor proliferation, invasion, and immune evasion . Key features include:
- Blood-brain barrier permeability: Unique among c-MET inhibitors, enabling activity in brain tumors like glioblastoma with METex14 mutations .
- Broad preclinical efficacy: Demonstrated tumor suppression in c-MET-altered gastric, liver, pancreatic, and lung cancer xenograft models .
- Synergy with immunotherapies: Enhances anti-PD-1 efficacy by reducing immunosuppressive c-MET+ neutrophils .
This compound is under evaluation in Phase I/II trials (e.g., APOLLO-1) for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) in combination with anti-PD-1 agents .
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CBT-101; CBT 101; CBT101; |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic and Pharmacological Comparisons
Table 1: Key Attributes of CBT-101 vs. Other c-MET Inhibitors
Key Insights :
- This compound’s selectivity for c-MET reduces off-target toxicities compared to multi-kinase inhibitors like cabozantinib .
Combination Therapy Efficacy
Table 2: Preclinical Combination Efficacy (Tumor Growth Inhibition, TGI)
| Model | This compound Monotherapy | Anti-PD-1 Monotherapy | This compound + Anti-PD-1 | NKTR-214/NKTR-262 Combo |
|---|---|---|---|---|
| MC-38 | 33% TGI | 39% TGI | 65% TGI | N/A |
| H-22 | 0% TGI | 35% TGI | 60% TGI | N/A |
| RENCA | 60–65% TGI | 60–65% TGI | 80% TGI | 75% TGI (survival boost) |
Key Findings :
- Synergy with anti-PD-1: this compound reduces c-MET+ neutrophils, reversing immunosuppression and enhancing T-cell activity .
- Superiority to NKTR-214/NKTR-262 : While NKTR-214 (CD122 agonist) + NKTR-262 (TLR7/8 agonist) improves CD8+ T-cell expansion, this compound-based combinations achieve higher TGI in MC-38 and RENCA models .
Immune Modulation vs. Competing Platforms
Table 3: Immune Biomarker Changes
| Treatment | c-MET+ Neutrophils | CD8+ T-Cell Activation | M1/M2 Monocyte Ratio |
|---|---|---|---|
| Anti-PD-1 Monotherapy | ↑↑ | Moderate | No change |
| This compound + Anti-PD-1 | Normalized | ↑↑↑ | ↑ M1, ↓ M2 |
| NKTR-214/NKTR-262 | N/A | ↑↑ (GzmA+ PD-1low) | ↑ M1, ↓ M2 |
Mechanistic Advantages :
- This compound uniquely normalizes c-MET+ neutrophils, a population linked to resistance in anti-PD-1 therapy .
- Both this compound and NKTR combinations shift monocytes toward pro-inflammatory M1 phenotypes, but this compound achieves deeper T-cell infiltration .
Clinical Trial Progress vs. Competitors
Table 4: Clinical Development Status
| Compound/Combo | Indication | Phase | Key Partners | Trial ID |
|---|---|---|---|---|
| This compound + CBT-501 | HCC, RCC | I/II | CBT Pharma | NCT03053466 |
| This compound + Nivolumab | RCC | I/II | BMS | NCT03374007 |
| NKTR-214 + NKTR-262 | Solid Tumors | I/II | Nektar | NCT03435640 |
| PD-1/LAG-3 Nanobodies | Melanoma | Precl. | Merck/Ablynx | N/A |
Insights :
- This compound’s trials focus on c-MET-altered tumors, while NKTR and Nanobody platforms prioritize broader immune activation .
- Dual PD-1/LAG-3 Nanobodies show preclinical superiority to PD-1 monotherapy but lack clinical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
